

SGI-7079: Application Notes and Protocols for a Selective Axl Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

Introduction

SGI-7079 is a potent and selective, ATP-competitive inhibitor of the Axl receptor tyrosine kinase.[1] Axl kinase is a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases and its overexpression and activation are implicated in various aspects of cancer progression, including proliferation, survival, migration, invasion, and resistance to conventional therapies.[2][3] **SGI-7079** has been shown to inhibit tumor growth in a dose-dependent manner and is a promising candidate for overcoming resistance to EGFR inhibitors.[4][5] These application notes provide a comprehensive overview of the solubility, biological activity, and experimental protocols for **SGI-7079**.

Physicochemical Properties

SGI-7079 is a small molecule with the following properties:

| Property | Value |
|-------------------|------------------------|
| Molecular Formula | C26H26FN7 |
| Molecular Weight | 455.53 g/mol [2][4][5] |
| CAS Number | 1239875-86-5[4][5] |



Solubility

The solubility of **SGI-7079** in various solvents is a critical parameter for its use in in vitro and in vivo studies. The following table summarizes the available solubility data. It is recommended to use fresh, anhydrous DMSO for preparing stock solutions as moisture can reduce solubility.[5] For in vivo applications, specific formulations are required to achieve desired concentrations.

| Solvent | Concentration (mg/mL) | Concentration (mM) | Notes |
|---|-----------------------|-----------------------|---|
| DMSO | 91 | 199.76 | [4][5] |
| DMSO | 84 | 184.4 | Sonication is recommended.[6] |
| DMSO | 60 | - | [2] |
| Water | Insoluble | Insoluble | [4][5] |
| Ethanol | Insoluble | Insoluble | [4][5] |
| 10% DMSO, 40% PEG300, 5% Tween- 80, 45% Saline | ≥ 2.17 | ≥ 4.76 | Clear solution for in vivo use.[1] |
| 0.5% Hydroxypropylmethylc ellulose + 0.1% Tween 80 | - | - | Formulation for in vivo oral administration.[7] |
| CMC-NA | ≥5 | - | Homogeneous suspension for oral administration.[4][5] |

Biological Activity

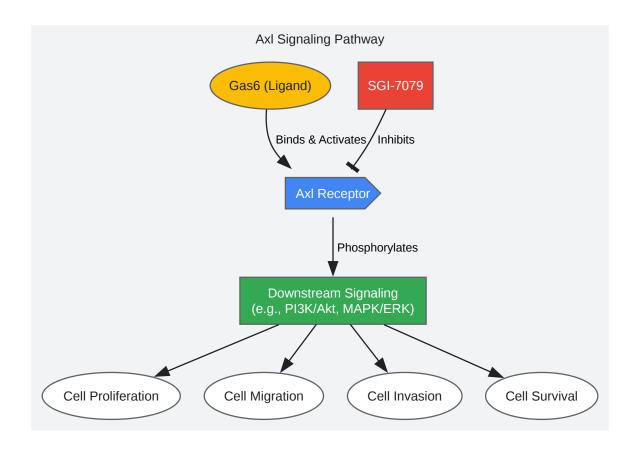
SGI-7079 is a selective inhibitor of Axl kinase with a reported IC₅₀ of 58 nM in vitro.[4][5] It also demonstrates inhibitory activity against other TAM family members, Mer and Tyro3, as well as other kinases such as Syk, Flt1, Flt3, Jak2, TrkA, TrkB, PDGFRβ, and Ret at low nanomolar concentrations.[4][6] The primary mechanism of action of **SGI-7079** is the inhibition of Gas6-



induced Axl phosphorylation, which in turn blocks downstream signaling pathways.[1][4] This inhibition leads to reduced tumor cell proliferation, migration, and invasion.[1][3]

Axl Signaling Pathway Inhibition

The following diagram illustrates the simplified Axl signaling pathway and the point of inhibition by **SGI-7079**.



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Caption: Simplified Axl signaling pathway and inhibition by SGI-7079.

Experimental Protocols

The following are detailed protocols for common in vitro and in vivo assays using SGI-7079.

Preparation of Stock Solutions

Objective: To prepare a concentrated stock solution of **SGI-7079** for use in various assays.



Materials:

- SGI-7079 powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes

Protocol:

- Allow the **SGI-7079** vial to equilibrate to room temperature before opening.
- Weigh the desired amount of SGI-7079 powder.
- Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
- Vortex or sonicate the solution until the powder is completely dissolved.
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the stock solutions at -20°C or -80°C for long-term storage.

In Vitro Inhibition of Axl Phosphorylation

Objective: To determine the inhibitory effect of **SGI-7079** on Gas6-induced AxI phosphorylation in a cellular context.

Materials:

- HEK-293 cells (or other suitable cell line expressing Axl)
- Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
- Plasmid containing human Axl gene (optional, for transient transfection)
- Transfection reagent (if applicable)
- SGI-7079 stock solution



- Gas6-containing conditioned media or recombinant Gas6
- · Lysis buffer
- Primary antibodies (anti-phospho-Axl, anti-total-Axl)
- Secondary antibody (HRP-conjugated)
- · Chemiluminescent substrate

Protocol:

- Seed HEK-293 cells in a 6-well plate and allow them to adhere overnight.
- (Optional) If cells do not endogenously express sufficient AxI, transiently transfect them with an AxI-expressing plasmid and incubate for 24 hours.[4][5]
- Serum-starve the cells overnight to reduce basal receptor activation.
- Pre-treat the cells with varying concentrations of **SGI-7079** (e.g., 0.03, 0.1, 0.3, 1, 3 μM) for a specified time (e.g., 10 minutes to 5 hours).[4][5][8]
- Stimulate the cells with Gas6 (e.g., 400 ng/mL) for a short period (e.g., 5-20 minutes) to induce Axl phosphorylation.[4][8]
- Lyse the cells and collect the protein lysates.
- Perform Western blotting to analyze the levels of phosphorylated Axl and total Axl.

Cell Proliferation Assay (CCK-8 or MTT)

Objective: To assess the effect of **SGI-7079** on the proliferation of cancer cells.

Materials:

- Cancer cell line of interest (e.g., SUM149, KPL-4)
- 96-well plates



- · Cell culture medium
- SGI-7079 stock solution
- Cell Counting Kit-8 (CCK-8) or MTT reagent
- Microplate reader

Protocol:

- Seed cells in a 96-well plate at a density of approximately 5 x 10³ cells per well.
- · Allow the cells to attach overnight.
- Treat the cells with a serial dilution of SGI-7079 at various concentrations.
- Incubate the cells for a specified period (e.g., 72 hours).
- Add CCK-8 or MTT reagent to each well according to the manufacturer's instructions.
- Incubate for the recommended time.
- Measure the absorbance at the appropriate wavelength using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

In Vivo Tumor Growth Inhibition Study

Objective: To evaluate the anti-tumor efficacy of **SGI-7079** in a mouse xenograft model.

Materials:

- Immunocompromised mice (e.g., NCr-nu/nu or BALB/c)
- Cancer cell line for xenograft implantation (e.g., A549, SUM149)
- SGI-7079



- Vehicle for in vivo formulation (e.g., 0.5% hydroxypropylmethylcellulose with 0.1% Tween 80, or 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
- · Calipers for tumor measurement

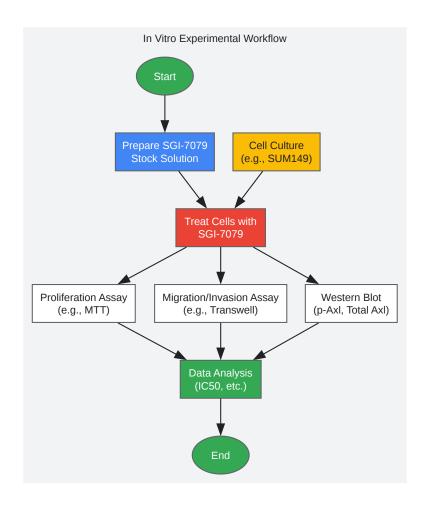
Protocol:

- Subcutaneously inject tumor cells into the flank of the mice.
- Allow tumors to reach a palpable size.
- Randomize mice into treatment and control groups.
- Prepare the **SGI-7079** formulation for oral administration.
- Administer **SGI-7079** orally at desired dosages (e.g., 10, 25, 50 mg/kg) on a specified schedule (e.g., 5 days a week for 2 weeks).[1][6]
- Administer the vehicle to the control group.
- Measure tumor volume regularly using calipers.
- Monitor the body weight and overall health of the mice.
- At the end of the study, sacrifice the mice and excise the tumors for further analysis.

Experimental Workflow for In Vitro Studies

The following diagram outlines a typical workflow for in vitro evaluation of SGI-7079.





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Caption: A typical workflow for in vitro experiments with **SGI-7079**.

Conclusion

SGI-7079 is a valuable research tool for investigating the role of Axl signaling in cancer and other diseases. Its high solubility in DMSO allows for easy preparation of stock solutions for in vitro experiments, while specific formulations enable its use in in vivo models. The protocols provided herein offer a starting point for researchers to explore the therapeutic potential of Axl inhibition with **SGI-7079**.

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